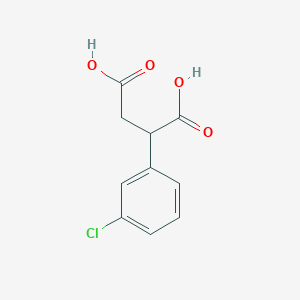

2-(3-氯苯基)琥珀酸

描述

2-(3-Chlorophenyl)succinic acid is a chemical compound with the CAS Number: 66041-28-9 and a molecular weight of 228.63 . It is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of succinic acid derivatives has been a topic of interest in recent years . For instance, succinic acid can be esterified with ethanol through a consecutive reaction to yield diethyl succinate . The optimal reaction mass ratio of succinic acid to urea was found to be 2:1 .Molecular Structure Analysis

The molecular structure of 2-(3-Chlorophenyl)succinic acid can be represented by the linear formula C10H9ClO4 . The structure of succinic acid can be readily controlled with the supersaturation rate .Chemical Reactions Analysis

Succinic acid is an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 . It has been shown to be a good “natural” antibiotic because of its relative acidic or caustic nature .Physical And Chemical Properties Analysis

2-(3-Chlorophenyl)succinic acid is a white to yellow solid at room temperature . It has a molecular weight of 228.63 .科学研究应用

逆流色谱中的对映分离

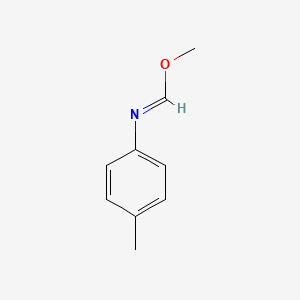

2-(4-氯苯基)琥珀酸,一种类似于2-(3-氯苯基)琥珀酸的化合物,通过逆流色谱进行了对映分离。羟丙基-β-环糊精在专门的溶剂体系中作为手性选择剂,展示了在手性药物合成和制药研究中的潜在应用 (Yang Jin et al., 2020)。

除草剂配方中的分析

2-氯-3-(4-氯苯基)丙酸甲酯,一种相关化合物,在除草剂配方中被定量测定。这表明在农业化学和环境监测中存在潜在应用 (P. Výboh等,1972)。

在生物技术和工业应用中的作用

琥珀酸,与2-(3-氯苯基)琥珀酸密切相关,是食品、制药和化工行业的关键前体。从可再生资源中生产琥珀酸已经得到广泛研究,突显了它在可持续发展和绿色化学中的重要性 (M. Jiang et al., 2017)。

琥珀酸的生物基生产

应用代谢工程策略生产琥珀酸,这是一种与2-(3-氯苯基)琥珀酸在结构上相关的化合物,使用各种微生物。这说明了它在基于生物的化学生产和工业生物技术中的重要性 (J. Ahn et al., 2016)。

在环境科学中的分解

使用装有特定粒子电极的三相流化床研究了2-氯苯酚(与2-(3-氯苯基)琥珀酸相关)的分解,显示了在环境修复和废物处理技术中的应用 (C. Jianmeng, 2008)。

琥珀酸生产的生物技术

琥珀酸的生产,与2-(3-氯苯基)琥珀酸相关,突显了它在生物技术中的作用。它在食品、制药和可生物降解塑料中的应用显示了它在各种工业应用中的多功能性 (J. Zeikus et al., 1999)。

在聚合物化学中的应用

琥珀酸,作为2-(3-氯苯基)琥珀酸的前体,已被用于合成芳香族单体和共聚酯,展示了在聚合物科学和材料工程中的应用 (Gabriel N. Short et al., 2018)。

化工行业中的水相氧化

将基于生物质的2-呋喃醛转化为琥珀酸,类似于2-(3-氯苯基)琥珀酸,使用Amberlyst-15突显了化工行业中对可再生建筑块化学品生产的更环保方法 (H. Choudhary et al., 2012)。

作用机制

Target of Action

Related compounds have shown affinity for voltage-gated sodium and calcium channels, as well as gaba a and trpv1 receptors .

Mode of Action

It’s suggested that the compound may interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels . This interaction could potentially alter the function of these channels, affecting the propagation of nerve impulses.

Biochemical Pathways

Succinic acid, a related compound, is known to play a crucial role in the citric acid cycle, a fundamental pathway in cellular respiration .

Result of Action

Related compounds have shown anticonvulsant and antinociceptive activities, suggesting potential effects on neuronal activity .

安全和危害

未来方向

属性

IUPAC Name |

2-(3-chlorophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPCJGJSIKKQND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496312 | |

| Record name | 2-(3-Chlorophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)succinic acid | |

CAS RN |

66041-28-9 | |

| Record name | 2-(3-Chlorophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

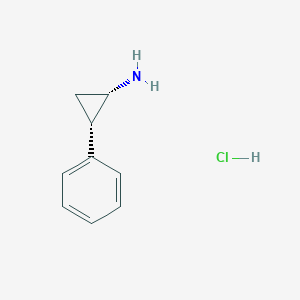

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

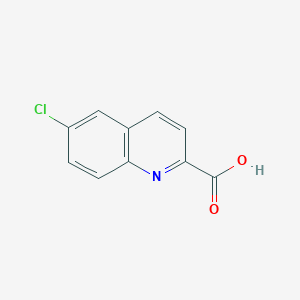

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)